molecular formula C22H21ClN2O5 B046060 Quizalofop-P-tefuryl CAS No. 119738-06-6

Quizalofop-P-tefuryl

Cat. No.: B046060
CAS No.: 119738-06-6
M. Wt: 428.9 g/mol
InChI Key: BBKDWPHJZANJGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quizalofop-P-tefuryl is a selective herbicide belonging to the aryloxyphenoxypropionate class. It is primarily used for post-emergence control of annual and perennial grass weeds in various crops, including soybeans, sugar beets, and potatoes. This compound is known for its systemic action, being rapidly absorbed by the foliage and translocated throughout the plant to the meristematic tissues .

Biochemical Analysis

Biochemical Properties

Quizalofop-P-tefuryl is known to interact with certain enzymes and proteins. Its mode of action involves the inhibition of acetyl CoA carboxylase activity . This enzyme plays a crucial role in fatty acid biosynthesis, and its inhibition disrupts this process, leading to the death of the plant .

Cellular Effects

This compound has various effects on cells. It is rapidly absorbed by foliage and translocated through the plant in the phloem and xylem to the meristematic tissue . This systemic action allows it to affect various types of cells and cellular processes. It influences cell function by disrupting fatty acid biosynthesis, which is essential for cell membrane integrity .

Molecular Mechanism

The molecular mechanism of this compound involves binding to the enzyme acetyl CoA carboxylase, inhibiting its activity . This prevents the synthesis of fatty acids, which are crucial components of cell membranes. The disruption of this process affects the integrity of the cell membrane, leading to cell death .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Specific information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .

Dosage Effects in Animal Models

This compound has been tested in mammalian toxicology and is found to be harmful if swallowed. It has low dermal and inhalation toxicity . Detailed information on the effects of different dosages in animal models is currently unavailable .

Metabolic Pathways

This compound is involved in the fatty acid biosynthesis pathway by inhibiting the enzyme acetyl CoA carboxylase . Detailed information on the metabolic pathways that this compound is involved in, including any enzymes or cofactors that it interacts with, is currently unavailable .

Transport and Distribution

This compound is systemic and is rapidly absorbed by foliage and translocated through the plant in the phloem and xylem to the meristematic tissue . Detailed information on how this compound is transported and distributed within cells and tissues is currently unavailable .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Quizalofop-P-tefuryl involves several steps, starting from the preparation of the intermediate compounds. The key steps include the formation of the aryloxyphenoxypropionate core and the subsequent attachment of the tetrahydro-2-furanyl group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over reaction parameters. The process involves the use of high-purity starting materials and advanced purification techniques to achieve the required quality standards. The final product is formulated into various herbicidal preparations for agricultural use.

Chemical Reactions Analysis

Types of Reactions: Quizalofop-P-tefuryl undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the aryloxyphenoxypropionate core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce various alcohols and amines.

Scientific Research Applications

Quizalofop-P-tefuryl has a wide range of scientific research applications, including:

Comparison with Similar Compounds

  • Quizalofop-P-ethyl
  • Fenoxaprop-P-ethyl
  • Fluazifop-P-butyl

Comparison: Quizalofop-P-tefuryl is unique in its high selectivity and systemic action, making it highly effective against a broad spectrum of grass weeds. Compared to similar compounds, it offers advantages in terms of environmental safety and reduced risk of resistance development. Its rapid absorption and translocation within the plant ensure quick and effective weed control .

Properties

IUPAC Name

oxolan-2-ylmethyl 2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O5/c1-14(22(26)28-13-18-3-2-10-27-18)29-16-5-7-17(8-6-16)30-21-12-24-20-11-15(23)4-9-19(20)25-21/h4-9,11-12,14,18H,2-3,10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKDWPHJZANJGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC1CCCO1)OC2=CC=C(C=C2)OC3=CN=C4C=C(C=CC4=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3058290
Record name Quizalofop-P-tefuryl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3058290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119738-06-6, 200509-41-7
Record name Quizalofop-tefuryl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119738-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quizalofop-P-tefuryl [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119738066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quizalofop-P-tefuryl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3058290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanoic acid, 2-[4-[(6-chloro-2-quinoxalinyl)oxy]phenoxy]-, (tetrahydro-2-furanyl)methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.210
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Quizalofop-P-tefuryl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name QUIZALOFOP-TEFURYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EB75I82DU0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a 500 milliliter roundbottom flask were added 0.055 mole of 2-(4-hydroxyphenoxy)-6-chloroquinoxaline, 0.055 mole of 2-tetrahydrofuranylmethyl 2-bromopropanoate, 0.110 mole of anhydrous potassium carbonate, and 250 milliliters of acetonitrile. The mixture was refluxed for 5.5 hours and the solvent removed. The residue was filtered through a column of alumina with dichloromethane. Solvent removal and recrystallization from boiling hexane resulted in an 85% yield of 2-tetrahydrofuranylmethyl 2-[4-(6-chloro-2-quinoxalinyloxy)phenoxy]propanoate. The material melted over a range of 52°-55° C.
Quantity
0.055 mol
Type
reactant
Reaction Step One
Name
2-tetrahydrofuranylmethyl 2-bromopropanoate
Quantity
0.055 mol
Type
reactant
Reaction Step One
Quantity
0.11 mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Name
CC(Br)C(=O)OCC1CCCO1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quizalofop-P-tefuryl
Reactant of Route 2
Reactant of Route 2
Quizalofop-P-tefuryl
Reactant of Route 3
Reactant of Route 3
Quizalofop-P-tefuryl
Reactant of Route 4
Reactant of Route 4
Quizalofop-P-tefuryl
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Quizalofop-P-tefuryl
Reactant of Route 6
Reactant of Route 6
Quizalofop-P-tefuryl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.